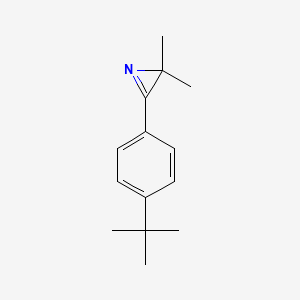
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene is an organic compound characterized by its unique azirene ring structure. Azirene compounds are known for their strained three-membered ring, which imparts significant reactivity. The presence of the tert-butylphenyl group and the dimethyl substitution on the azirene ring further enhances its chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-tert-butylbenzyl chloride with 2,2-dimethylaziridine in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of advanced purification techniques such as distillation and recrystallization ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene undergoes various chemical reactions, including:
Oxidation: The azirene ring can be oxidized to form corresponding oxiranes.
Reduction: Reduction reactions can open the azirene ring, leading to the formation of amines.
Substitution: The tert-butylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of oxiranes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene involves its interaction with specific molecular targets. The strained azirene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with nucleophiles in biological systems, potentially disrupting cellular processes. The exact molecular pathways and targets are still under investigation, but the compound’s reactivity suggests it may interfere with enzyme activity and DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-tert-Butylphenyl)propanal
- 3-(4-tert-Butylphenyl)-3-oxopropanenitrile
- 3-(4-tert-Butylphenyl)propanoic acid
Uniqueness
3-(4-tert-Butylphenyl)-2,2-dimethyl-2H-azirene is unique due to its azirene ring structure, which imparts significant reactivity compared to other similar compounds. The presence of the tert-butylphenyl group and dimethyl substitution further enhances its chemical properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
142563-84-6 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-2,2-dimethylazirine |
InChI |
InChI=1S/C14H19N/c1-13(2,3)11-8-6-10(7-9-11)12-14(4,5)15-12/h6-9H,1-5H3 |
Clave InChI |
IPKJMXAIWJFFOS-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=N1)C2=CC=C(C=C2)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Hydroxyethyl)sulfanyl]ethyl undec-2-enoate](/img/structure/B12541343.png)
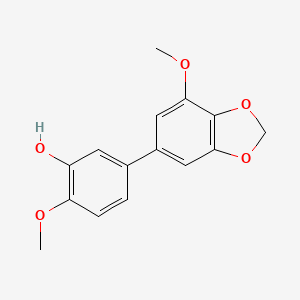
methanone](/img/structure/B12541348.png)
![1-(9-Benzyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B12541356.png)
![Diethyl {[(quinolin-8-yl)oxy]methyl}phosphonate](/img/structure/B12541358.png)
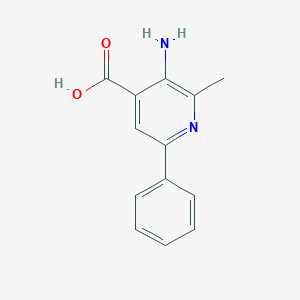

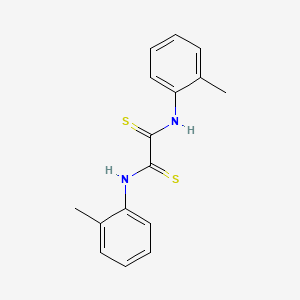
![Trimethyl[4-(trimethylstannyl)pent-4-en-1-yn-1-yl]silane](/img/structure/B12541376.png)
![N,N-Diethyl-2-[4-(trimethylsilyl)phenyl]ethan-1-amine](/img/structure/B12541406.png)
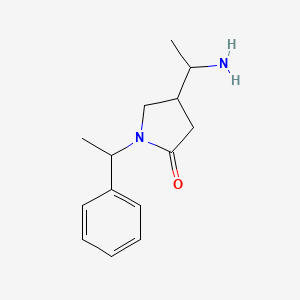
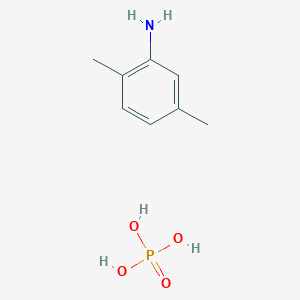
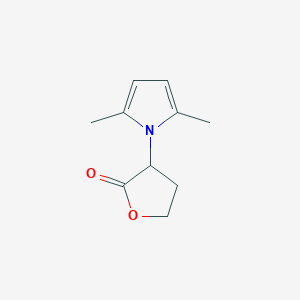
![7-Borabicyclo[2.2.1]hept-2-ene](/img/structure/B12541437.png)
